5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride

PRCP inhibition Scaffold diversity Metabolic stability

5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one hydrochloride (CAS 2361633-89-6, also indexed as 3-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol hydrochloride) is a heterocyclic small-molecule drug candidate that functions as an inhibitor of prolylcarboxypeptidase (PRCP), a lysosomal serine protease implicated in metabolic, cardiovascular, and inflammatory signaling pathways. Originating from Merck Sharp & Dohme Corp., the compound is documented in the Therapeutic Target Database under Drug ID D0A0QQ and is the subject of multiple patent filings covering PRCP inhibitors for obesity, diabetes, and metabolic syndrome.

Molecular Formula C10H17ClN4O
Molecular Weight 244.72
CAS No. 2361633-89-6
Cat. No. B2645443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride
CAS2361633-89-6
Molecular FormulaC10H17ClN4O
Molecular Weight244.72
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)N2)C3CCNCC3.Cl
InChIInChI=1S/C10H16N4O.ClH/c15-10-12-9(7-1-2-7)13-14(10)8-3-5-11-6-4-8;/h7-8,11H,1-6H2,(H,12,13,15);1H
InChIKeyHCEZUWWLVGLORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one Hydrochloride (CAS 2361633-89-6): Chemical Identity, Pharmacological Class, and Procurement Relevance


5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one hydrochloride (CAS 2361633-89-6, also indexed as 3-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol hydrochloride) is a heterocyclic small-molecule drug candidate that functions as an inhibitor of prolylcarboxypeptidase (PRCP), a lysosomal serine protease implicated in metabolic, cardiovascular, and inflammatory signaling pathways [1]. Originating from Merck Sharp & Dohme Corp., the compound is documented in the Therapeutic Target Database under Drug ID D0A0QQ and is the subject of multiple patent filings covering PRCP inhibitors for obesity, diabetes, and metabolic syndrome [2]. Its core scaffold combines a 1,2,4-triazol-5-ol (triazolone) ring with a cyclopropyl substituent at the 3-position and a piperidin-4-yl group at the 1-position, forming a compact, rigid, and synthetically tractable chemotype distinct from earlier benzimidazole and cyclohexane-based PRCP inhibitor series .

Why PRCP Inhibitor Scaffold Substitution Is Not Trivial: Structural Differentiation of 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one Hydrochloride


PRCP inhibitors span multiple chemotypes — including dichlorobenzimidazole pyrrolidinyl amides (e.g., Compound 8o, IC50 = 1 nM human PRCP), cyclohexane-based series (e.g., Compounds 103/104, IC50 = 1.4–5 nM), aminocyclopentanes, and aminopyrimidines (e.g., Compound 32a, IC50 = 43 nM) — each with distinct pharmacokinetic profiles, brain penetration, and serum-binding characteristics [1][2]. The 5-cyclopropyl-2-piperidin-4-yl-triazolone scaffold represents a structurally divergent subclass within the Merck PRCP portfolio that introduces a cyclopropyl group conferring conformational rigidity and metabolic stability distinct from flexible benzimidazole or cyclohexane linkers [3]. Generic substitution across these scaffold families is not scientifically justifiable without head-to-head data on target engagement kinetics, ex vivo plasma activity shifts, and CNS exposure — parameters known to vary substantially even between closely related PRCP inhibitor series [1].

Quantitative Differentiation Evidence: 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one Hydrochloride vs. Structural Analogs and In-Class Comparators


Scaffold Topology Differentiation: Cyclopropyl-Triazolone vs. Dichlorobenzimidazole Pyrrolidinyl Amide PRCP Inhibitors

The target compound incorporates a 1,2,4-triazol-5-ol core with a cyclopropyl substituent at the 3-position, representing a distinct topological subclass within the Merck PRCP inhibitor portfolio. In contrast, the most extensively characterized PRCP inhibitor in the literature, Compound 8o (dichlorobenzimidazole pyrrolidinyl amide scaffold), achieves IC50 = 1 nM against human PRCP and IC50 = 2 nM against mouse PRCP, with selectivity >25 μM against homologous serine proteases (QPP, FAP, PEP, ACE2, DPP4, DPP8, DPP9) [1]. The structurally unrelated cyclohexane-based PRCP inhibitors from the same Merck program (e.g., Compounds 103 and 104) exhibit IC50 (h, m) = 3.5/5 nM and 2.5/1.4 nM, respectively, with high ex vivo target engagement in mouse plasma 20 h post oral dose [2]. The cyclopropyl-triazolone topology introduces conformational restriction not present in these comparator series, which may confer differentiated metabolic stability and reduced susceptibility to oxidative metabolism of the piperidine ring [3].

PRCP inhibition Scaffold diversity Metabolic stability

Molecular Size and Ligand Efficiency Advantage vs. Larger PRCP Inhibitors

The target compound has a molecular weight of 244.7 g/mol (free base MW approximately 208.3 g/mol), which is substantially lower than the benchmark commercial PRCP inhibitor PrCP-7414 (CAS 1252037-41-4, MW = 578.5 g/mol, C31H33Cl2N5O2) and the Sigma-Aldrich dichlorobenzimidazolopyrrolidinamide PRCP inhibitor (MW > 500 g/mol, IC50 = 1 nM human PRCP) [1]. The 2.4-fold lower molecular weight of the target compound translates to a significantly higher ligand efficiency index, an important consideration in fragment-based and lead-optimization programs where maintaining low molecular weight while preserving target engagement is critical for downstream ADME optimization . This size differential positions the cyclopropyl-triazolone scaffold as a more attractive starting point for further elaboration compared to larger, more complex PRCP inhibitor chemotypes.

Ligand efficiency Molecular weight Lead optimization

Cyclopropyl Substituent as a Metabolic Soft Spot Mitigation Strategy vs. Unsubstituted or Methyl-Substituted Triazolone Analogs

The cyclopropyl substituent at the triazolone 3-position introduces a rigid, electron-rich small ring that is documented across medicinal chemistry literature to resist cytochrome P450-mediated oxidative metabolism compared to methyl or unsubstituted analogs [1]. Within the Merck PRCP inhibitor patent estate, multiple sub-series were explored including unsubstituted, alkyl-substituted, and cycloalkyl-substituted triazolones, with the cyclopropyl variant specifically exemplified in patent filings (US Patent 8,921,394 and related families) [2]. While head-to-head metabolic stability data for the target compound versus des-cyclopropyl analogs are not publicly disclosed, the inclusion of the cyclopropyl group in the exemplified patent compounds suggests it offered a favorable balance of potency and metabolic profile during the Merck lead optimization campaign [2]. Comparable cyclopropyl-substituted piperidine-triazole hybrids have been reported to exhibit improved pharmacokinetic properties in renin inhibitor programs, supporting the general design principle [3].

Metabolic stability Cyclopropyl group Oxidative metabolism

Commercial Availability and Purity Specifications for Procurement Decision-Making

5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one hydrochloride is commercially available through at least one verified supplier (CymitQuimica/Biosynth, catalog Ref. 3D-LUD63389) at a minimum purity of 95%, with pricing of €475.00 for 50 mg and €1,307.00 for 500 mg . In comparison, the Sigma-Aldrich commercial PRCP inhibitor (dichlorobenzimidazolopyrrolidinamide, ≥97% HPLC purity) is priced at approximately $296.80 USD and is widely used as a reference standard for PRCP target engagement studies [1]. The target compound's availability as a hydrochloride salt with defined molecular weight (244.7 g/mol) and formula (C10H17ClN4O) allows for straightforward solubilization and formulation in aqueous buffers for in vitro assays . Unlike several Merck PRCP inhibitors that remain proprietary and unavailable for external purchase, the commercial accessibility of this scaffold enables independent replication and target validation studies .

Commercial sourcing Compound purity Procurement specifications

Optimal Research and Procurement Application Scenarios for 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one Hydrochloride


PRCP Target Validation and Obesity/Metabolic Syndrome Pharmacology Studies

As a patented small-molecule PRCP inhibitor from Merck Sharp & Dohme Corp., this compound is directly applicable for in vitro and ex vivo PRCP target engagement studies in the context of metabolic disease research. The PRCP enzyme regulates α-MSH1–13 inactivation and thereby influences hypothalamic melanocortin signaling and food intake — a mechanism validated with Compound 8o, which produced 5% body weight reduction in WT mice at 100 mg/kg over 5 days [1]. Researchers can use this scaffold as a structurally distinct starting point for investigating PRCP-dependent effects on body weight, food intake, and metabolic parameters, complementing studies performed with the benzimidazole and cyclohexane PRCP inhibitor series [1].

Medicinal Chemistry Lead Optimization Leveraging the Cyclopropyl-Triazolone Scaffold's Low Molecular Weight

The low molecular weight (244.7 g/mol) of this compound provides a significant advantage for fragment-based drug discovery and lead optimization programs targeting PRCP or related serine proteases. In contrast to the larger commercial PRCP inhibitor (MW > 500 g/mol, IC50 = 1 nM) [2], this cyclopropyl-piperidinyl-triazolone chemotype offers greater room for property modulation — including solubility, permeability, and metabolic stability optimization — without breaching typical lead-like molecular weight thresholds [3]. The cyclopropyl group further provides a metabolically resistant substituent that can be retained or modified during SAR exploration.

Structure-Activity Relationship (SAR) Studies of PRCP Inhibitor Scaffold Space

The Merck PRCP inhibitor patent portfolio encompasses multiple structurally distinct series (benzimidazole pyrrolidinyl amides, cyclohexane-based, aminocyclopentanes, and triazolones), each with different ADME and target engagement profiles [1][2]. Procuring this cyclopropyl-triazolone compound enables direct comparative biochemical profiling against commercially available PRCP inhibitors (e.g., the Sigma-Aldrich dichlorobenzimidazolopyrrolidinamide standard) [2], allowing laboratories to map how scaffold topology influences PRCP inhibition kinetics, serum binding shifts, and cellular activity. Such comparative data are essential for identifying the most promising chemotype for further development.

Cardiovascular and Renin-Angiotensin System (RAS) Research Applications

PRCP functions as angiotensinase C, cleaving angiotensin II and III and thereby modulating the renin-angiotensin system (RAS) and kallikrein-kinin system (KKS) [1]. PRCP has been linked to hypertension, inflammation, and cardiovascular disease risk, with PRCP gene polymorphisms associated with preeclampsia susceptibility [1]. The target compound, as a PRCP inhibitor, can be deployed in cellular and in vivo models investigating PRCP's role in blood pressure regulation, vascular inflammation, and RAS peptide processing, particularly in comparative studies against structurally distinct PRCP inhibitor chemotypes [3].

Quote Request

Request a Quote for 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.